LEO-29102

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de LEO29102 implique plusieurs étapes clés, à partir du piclamilast. Le processus comprend l'introduction simultanée de substituants 2'-alcoxy et la modification d'une amide en un lien céto . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter les transformations souhaitées.

Méthodes de production industrielle : La production industrielle de LEO29102 suit une voie de synthèse similaire, mais elle est optimisée pour la fabrication à grande échelle. Cela implique l'utilisation de réacteurs à haut débit et de procédés en continu pour assurer une qualité et un rendement constants. Le produit final est formulé en crème pour application topique .

Analyse Des Réactions Chimiques

Types de réactions : LEO29102 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les motifs pyridyle et phénoxy. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant LEO29102 comprennent des solvants organiques comme le dichlorométhane, des catalyseurs tels que le palladium sur carbone et des agents oxydants comme le peroxyde d'hydrogène. Les réactions sont généralement effectuées à des températures et des pressions contrôlées pour assurer des rendements optimaux .

Produits principaux : Les produits principaux formés à partir des réactions impliquant LEO29102 comprennent divers dérivés substitués et des formes oxydées. Ces produits sont souvent analysés à l'aide de techniques telles que la spectrométrie de masse et la spectroscopie de résonance magnétique nucléaire pour confirmer leurs structures .

Applications De Recherche Scientifique

Clinical Trials and Efficacy

LEO-29102 has been the subject of multiple clinical trials aimed at evaluating its safety, tolerability, and pharmacokinetics in patients with atopic dermatitis. Here are some key studies:

- Phase 1 Study : Investigated the safety and pharmacokinetics of this compound cream in healthy subjects. The study aimed to assess how the drug is absorbed and metabolized when applied to the skin.

- Phase 2 Proof of Concept Study : Evaluated different dosages of this compound cream compared to a vehicle and an active comparator (Elidel) for treating mild to moderate atopic dermatitis.

- Ongoing Studies : Additional trials are exploring its application for plaque psoriasis and other immune-mediated skin diseases, further establishing its therapeutic potential .

Summary of Clinical Trials for this compound

| Trial Phase | Study Focus | Key Findings | Status |

|---|---|---|---|

| Phase 1 | Safety & Pharmacokinetics | Good tolerability; effective skin absorption | Completed |

| Phase 2 | Efficacy in Atopic Dermatitis | Significant reduction in SCORAD scores | Ongoing |

| Phase 2 | Dose Finding | Established optimal dosing for efficacy | Ongoing |

Comparative Efficacy of PDE4 Inhibitors

| Drug Name | Approval Year | Indications | Efficacy Highlights |

|---|---|---|---|

| Roflumilast | 2010 | COPD | Reduces exacerbations; anti-inflammatory |

| Apremilast | 2014 | Psoriatic Arthritis, Psoriasis | Effective in reducing skin lesions |

| Crisaborole | 2016 | Atopic Dermatitis | Approved for mild-to-moderate cases |

| This compound | Pending | Atopic Dermatitis, Psoriasis | Promising results in early trials |

Case Study 1: Efficacy in Adult Patients

In a Phase II study involving adult patients with atopic dermatitis, this compound demonstrated a significant reduction in eczema severity scores after four weeks of treatment. Patients reported improved quality of life metrics alongside clinical improvements .

Case Study 2: Pediatric Application

A separate study focusing on pediatric populations showed that children treated with this compound had a higher response rate compared to adults, with many achieving significant reductions in their eczema severity index scores .

Mécanisme D'action

LEO29102 exerts its effects by selectively inhibiting the activity of phosphodiesterase 4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cells . By inhibiting PDE4, LEO29102 increases the levels of cAMP, which in turn modulates the activity of various signaling pathways involved in inflammation and immune responses . The increased cAMP levels lead to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

LEO29102 est unique parmi les inhibiteurs de la PDE4 en raison de sa conception de médicament mou, qui permet une administration efficace du médicament sur la peau avec une exposition systémique minimale . Des composés similaires comprennent le roflumilast, l'aprémilast et le crisaborole, qui sont également des inhibiteurs de la PDE4 utilisés pour le traitement des affections inflammatoires . LEO29102 a montré des profils d'efficacité et de sécurité supérieurs dans les essais cliniques, ce qui en fait un candidat prometteur pour le traitement de la dermatite atopique .

Liste des composés similaires

- Roflumilast

- Apremilast

- Crisaborole

- LEO39652

- GW842470X

- DRM02

Activité Biologique

LEO-29102 is a novel phosphodiesterase-4 (PDE4) inhibitor developed for the treatment of inflammatory skin conditions, particularly atopic dermatitis (AD). This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

This compound functions primarily as a selective inhibitor of the PDE4D isoform, which plays a crucial role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4, this compound increases cAMP concentrations, leading to anti-inflammatory effects through the modulation of various signaling pathways involved in immune responses.

2. Pharmacokinetics and Formulation

This compound is formulated as a topical cream, designed for efficient drug delivery to the skin with minimal systemic absorption. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Molecular Weight | Low (specific value not disclosed) |

| Log D | ~3 |

| Protein Binding | ~95% |

| EC50 | ~60 nM |

The low molecular weight and high protein binding affinity indicate favorable characteristics for topical application, minimizing potential side effects associated with systemic exposure .

3.1 Phase II Studies

In clinical trials, particularly Phase II studies, this compound demonstrated significant efficacy in reducing symptoms of atopic dermatitis. A notable study reported that 60% of adult participants achieved a 50% reduction in the Scoring of Atopic Dermatitis (SCORAD), while 90% of pediatric patients reached Eczema Area Severity Index (EASI) 50 . These results underscore this compound's potential as an effective treatment option for both adults and children suffering from AD.

3.2 Safety and Tolerability

Safety assessments during clinical trials indicate that this compound is generally well-tolerated among participants. Adverse effects were minimal and primarily localized to application sites, which aligns with its design as a soft-drug intended for topical use . The ongoing evaluation of long-term safety profiles remains essential as the drug progresses through clinical phases.

4.1 Case Study Analysis

A recent case study utilizing Open Flow Microperfusion (dOFM) technology provided insights into the pharmacokinetic behavior of this compound in human skin. The study highlighted that dOFM sampling yielded lower variability compared to traditional biopsy methods, suggesting more reliable data on drug exposure levels in interstitial fluid .

4.2 Comparative Studies

Comparative studies between this compound and other PDE4 inhibitors revealed that while this compound showed promising efficacy, other compounds like LEO-39652 did not demonstrate similar engagement with therapeutic targets . This finding emphasizes the unique pharmacological profile of this compound.

5. Conclusion

This compound represents a significant advancement in the treatment landscape for atopic dermatitis. Its selective inhibition of PDE4D, coupled with favorable pharmacokinetic properties and robust clinical efficacy data, positions it as a promising candidate for dermatological therapies. Ongoing research will further elucidate its long-term safety and efficacy across diverse patient populations.

Propriétés

Numéro CAS |

1035572-38-3 |

|---|---|

Formule moléculaire |

C20H22Cl2N2O5 |

Poids moléculaire |

441.3 g/mol |

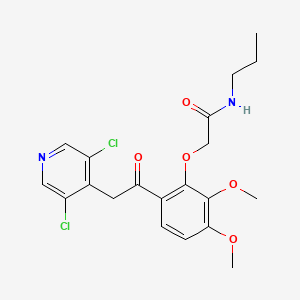

Nom IUPAC |

2-[6-[2-(3,5-dichloropyridin-4-yl)acetyl]-2,3-dimethoxyphenoxy]-N-propylacetamide |

InChI |

InChI=1S/C20H22Cl2N2O5/c1-4-7-24-18(26)11-29-19-12(5-6-17(27-2)20(19)28-3)16(25)8-13-14(21)9-23-10-15(13)22/h5-6,9-10H,4,7-8,11H2,1-3H3,(H,24,26) |

Clé InChI |

HOKIHKLKOZWCRY-UHFFFAOYSA-N |

SMILES |

CCCNC(=O)COC1=C(C=CC(=C1OC)OC)C(=O)CC2=C(C=NC=C2Cl)Cl |

SMILES canonique |

CCCNC(=O)COC1=C(C=CC(=C1OC)OC)C(=O)CC2=C(C=NC=C2Cl)Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

LEO-29102; LEO 29102; LEO29102. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.